molecular formula C12H14N4O3 B10758442 (2S)-1-Amino-3-[(5-nitroquinolin-8-YL)amino]propan-2-OL

(2S)-1-Amino-3-[(5-nitroquinolin-8-YL)amino]propan-2-OL

Cat. No.: B10758442
M. Wt: 262.26 g/mol
InChI Key: MBZPCTWLFNYBND-QMMMGPOBSA-N
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Description

(2S)-1-AMINO-3-[(5-NITROQUINOLIN-8-YL)AMINO]PROPAN-2-OL is a small molecule that belongs to the class of organic compounds known as nitroquinolines and derivatives. These compounds contain a nitro group attached to a quinoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-AMINO-3-[(5-NITROQUINOLIN-8-YL)AMINO]PROPAN-2-OL typically involves the reaction of a quinoline derivative with an amino alcohol. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The specific synthetic route can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its experimental status. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment .

Chemical Reactions Analysis

Types of Reactions

(2S)-1-AMINO-3-[(5-NITROQUINOLIN-8-YL)AMINO]PROPAN-2-OL can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures and may be carried out in inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of new compounds with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2S)-1-AMINO-3-[(5-NITROQUINOLIN-8-YL)AMINO]PROPAN-2-OL involves its interaction with specific molecular targets. One known target is the serine/threonine-protein kinase Chk1, which plays a role in cell cycle regulation. By inhibiting this kinase, the compound can affect cell division and potentially lead to cell death in certain types of cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Aminoquinolines: Compounds with similar structures but different functional groups.

    Nitroaromatic Compounds: Compounds containing nitro groups attached to aromatic rings.

    Secondary Alkylarylamines: Compounds with similar amino and alkyl groups.

Uniqueness

What sets (2S)-1-AMINO-3-[(5-NITROQUINOLIN-8-YL)AMINO]PROPAN-2-OL apart from similar compounds is its specific combination of functional groups, which gives it unique chemical and biological properties.

Properties

Molecular Formula

C12H14N4O3

Molecular Weight

262.26 g/mol

IUPAC Name

(2S)-1-amino-3-[(5-nitroquinolin-8-yl)amino]propan-2-ol

InChI

InChI=1S/C12H14N4O3/c13-6-8(17)7-15-10-3-4-11(16(18)19)9-2-1-5-14-12(9)10/h1-5,8,15,17H,6-7,13H2/t8-/m0/s1

InChI Key

MBZPCTWLFNYBND-QMMMGPOBSA-N

Isomeric SMILES

C1=CC2=C(C=CC(=C2N=C1)NC[C@H](CN)O)[N+](=O)[O-]

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)NCC(CN)O)[N+](=O)[O-]

Origin of Product

United States

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